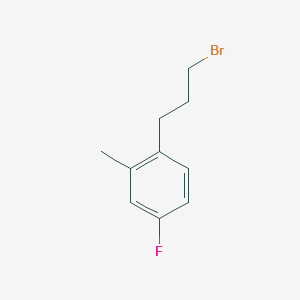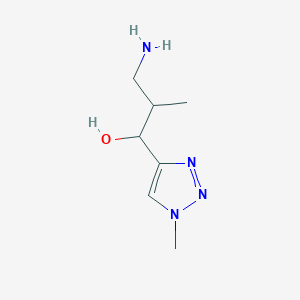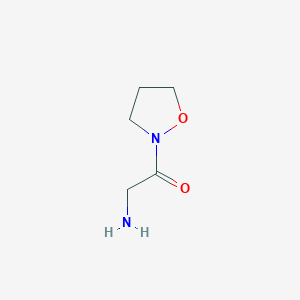![molecular formula C18H20O4 B13174038 ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13174038.png)
ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate is an organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactor technology to control reaction parameters precisely and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the hydroxypropanoate moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyloxyphenylacetic acid: Similar structure with a benzyloxy group attached to a phenyl ring and an acetic acid moiety.
(4-(Benzyloxy)phenyl)(hydroxy)acetic acid: Contains a benzyloxy group and a hydroxyacetic acid moiety.
Uniqueness
Ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the benzyloxy and hydroxypropanoate groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H20O4 |
|---|---|
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
ethyl (3S)-3-hydroxy-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C18H20O4/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14/h3-11,17,19H,2,12-13H2,1H3/t17-/m0/s1 |
Clave InChI |
JLOHCJGAMMDPLV-KRWDZBQOSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)O |
SMILES canónico |
CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


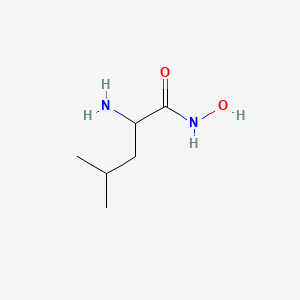
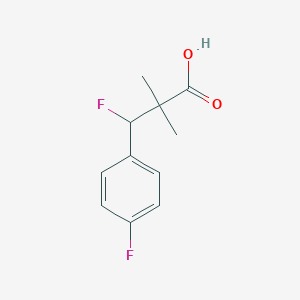


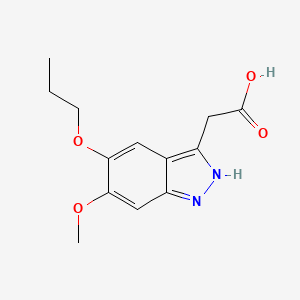
![1-[1-(Aminomethyl)cyclopropyl]-4-methylcyclohexan-1-ol](/img/structure/B13173991.png)
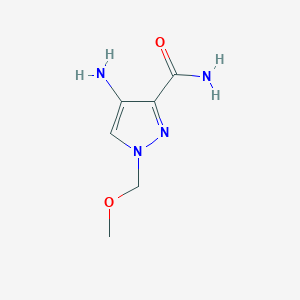
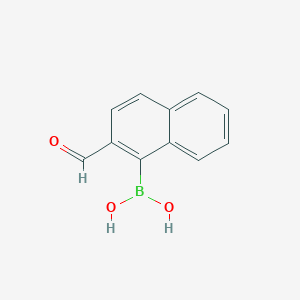
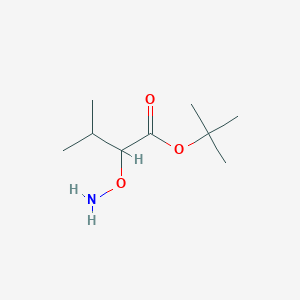
![2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174006.png)

